molecular formula C13H9FIN3 B572033 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1313738-72-5

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No. B572033
M. Wt: 353.139
InChI Key: GQXVRHDLHZVBCE-UHFFFAOYSA-N
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Patent
US09096592B2

Procedure details

In analogy to example 24A, 25.00 g (102.031 mmol) of 3-iodo-1H-pyrazolo[3,4-b]pyridine (synthesis described in WO 2006/130673, scheme D) were reacted with 21.21 g (112.234 mmol) of 2-fluorobenzyl bromide. 34.49 g of the title compound were obtained (95% of theory).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.21 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]Br>>[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][N:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[C:2]([I:1])=[N:3]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC1=NNC2=NC=CC=C21
Name
Quantity
21.21 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)I)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.49 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.